Tris(ethylacetoacetato)aluminium

Vue d'ensemble

Description

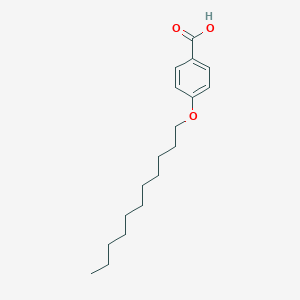

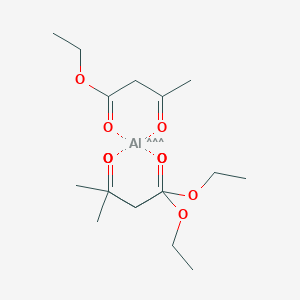

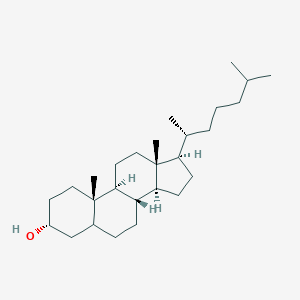

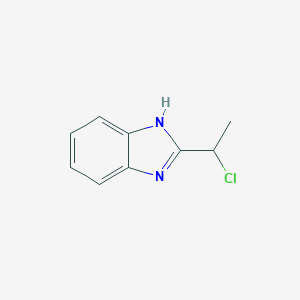

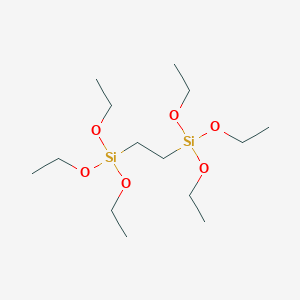

Tris(ethylacetoacetato)aluminium, also known as Aluminium tris(ethyl acetoacetate), is a chemical compound with the molecular formula C18H27AlO9 and a molecular weight of 414.39 . It is a white to light yellow powder or crystal .

Synthesis Analysis

Tris(ethylacetoacetato)aluminium has been prepared starting from industrial alum, Al2(SO4)3.16H2O . The preparation and characterization of this compound have been carried out using 1H and 13C nuclear magnetic resonance spectroscopy, scanning electron microscopy, and X-ray powder diffraction .Molecular Structure Analysis

The compound has been found to exist as two stereoisomeric complexes in solution: meridional and facial . The crystal structure of Al(C6H9O3)3 has been determined from X-ray powder diffraction data .Chemical Reactions Analysis

The compound is used as a precursor in the vapor deposition of aluminum oxide . It is also known to undergo keto-enol isomerization .Physical And Chemical Properties Analysis

Tris(ethylacetoacetato)aluminium has a melting point of 76℃ and a boiling point of 194~194.5℃/8mm . It has a vapor pressure of 0Pa at 25℃ . The compound is soluble in water, with a solubility of 486.2mg/L at 23℃ .Applications De Recherche Scientifique

- Field : Structural Chemistry .

- Application : Tris(acetylacetonato)aluminium(III) compounds were among the earliest metal compounds recognized in coordination compounds . They were significantly investigated during WWII for their potential use in isotope separation, especially uranium, due to their unexpected volatility .

- Method : Much research was carried out over the years, but unfortunately, very little information was published on the syntheses and crystallization methods used in the preparation of the crystalline samples .

- Results : The results of these studies, covering over 100 samples, are detailed in the referenced research .

- Field : Sol-Gel Science and Technology .

- Application : Tris(ethylacetoacetato)aluminium(III) has been prepared and characterized for its structural properties .

- Method : The compound was characterized by means of 1H and 13C nuclear magnetic resonance spectroscopy, scanning electron microscopy, and X-ray powder diffraction (XRPD) . It was determined that two stereoisomeric complexes can be distinguished in the solution: meridional and facial .

- Results : The crystal structure of Al(C6H9O3)3 has been determined from XRPD data .

Historical and Structural Study

Structural Investigation

Safety And Hazards

Orientations Futures

Propriétés

InChI |

InChI=1S/3C6H10O3.Al/c3*1-3-9-6(8)4-5(2)7;/h3*3-4H2,1-2H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCUXGOUOHYLMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C.CCOC(=O)CC(=O)C.CCOC(=O)CC(=O)C.[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30AlO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(ethylacetoacetato)aluminium | |

CAS RN |

15306-17-9 | |

| Record name | Aluminum,O3)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)

![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)

![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)